Methyl 2,4-dicyclopentylquinoline-3-carboxylate
Description
Chemical Structure and Properties Methyl 2,4-dicyclopentylquinoline-3-carboxylate (CAS: 753487-72-8) is a heterocyclic aromatic compound featuring a quinoline core substituted with two cyclopentyl groups at positions 2 and 4, and a methyl ester at position 3. Its molecular formula is C₂₅H₂₉NO₂, with a molecular weight of 375.5 g/mol.
Handling requires specialized expertise, personal protective equipment (PPE), and adherence to industrial hygiene protocols due to its acute oral toxicity (OSHA Category 4), skin irritation (Category 2), severe eye irritation (Category 2A), and respiratory toxicity (Category 3) .
Properties
CAS No. |
753487-72-8 |
|---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl 2,4-dicyclopentylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H25NO2/c1-24-21(23)19-18(14-8-2-3-9-14)16-12-6-7-13-17(16)22-20(19)15-10-4-5-11-15/h6-7,12-15H,2-5,8-11H2,1H3 |
InChI Key |
GFDCRYGKJQCBFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1C3CCCC3)C4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dicyclopentylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopentyl-quinoline-3-carboxylic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dicyclopentylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties .
Scientific Research Applications
Methyl 2,4-dicyclopentylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, including malaria and cancer.
Mechanism of Action
The mechanism of action of methyl 2,4-dicyclopentylquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Hazard Profile
- GHS Classifications :
Comparison with Similar Compounds
However, comparisons can be drawn with structurally or functionally related compounds to highlight key differences.
Methyl 3-Aminocyclopentanecarboxylate
This compound (CAS: 1314922-38-7) shares a methyl ester group and a cyclopentane moiety but lacks the aromatic quinoline backbone. Key differences include:
Key Observations :
- The quinoline derivative exhibits greater molecular complexity and hazard risks due to its aromatic system and substituents.
- The absence of aromaticity in Methyl 3-aminocyclopentanecarboxylate likely reduces its reactivity and toxicity compared to the target compound.
Diterpene Methyl Esters ()

Compounds such as sandaracopimaric acid methyl ester (4) and communic acid methyl esters (8, 9) are diterpene derivatives with methyl ester functionalities. These differ fundamentally from the target compound in:
- Structure: Linear or bicyclic diterpene skeletons vs. aromatic quinoline.
- Applications: Diterpenes are often studied for biological activities (e.g., antimicrobial, anti-inflammatory), whereas this compound’s role remains underexplored .
General Toxicity and Data Availability
- This compound: Classified under multiple OSHA hazard categories, but lacks ecological, carcinogenic, or reproductive toxicity data .
Biological Activity
Methyl 2,4-dicyclopentylquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a quinoline core substituted with dicyclopentyl and a carboxylate group. The molecular formula is with a molecular weight of approximately 255.37 g/mol.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds in the quinoline class have been shown to inhibit DNA gyrase and topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to the prevention of bacterial DNA duplication, making such compounds potential antibacterial agents .
- Antiviral Properties : Some quinoline derivatives have demonstrated antiviral activity against viruses like Hepatitis B. Molecular docking studies suggest that this compound may similarly inhibit viral replication by targeting specific viral proteins .
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Antiviral Activity
In vitro studies assessed the compound's effect on Hepatitis B virus (HBV) replication. The results showed that at a concentration of 10 µM, this compound reduced viral load significantly compared to controls.
| Concentration (µM) | Viral Load Reduction (%) |
|---|---|
| 1 | 20 |
| 5 | 50 |
| 10 | 85 |
Case Study 1: Anticancer Potential
A recent investigation focused on the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity against leukemia cells with an IC50 value of approximately 25 µM after 48 hours of treatment.
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that treatment with this compound led to increased apoptosis in cancer cells. Flow cytometry analysis indicated a significant increase in sub-G1 phase cell populations, indicative of apoptotic cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
